N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(benzofuran-2-yl)-2-hydroxypropyl)oxalamide
Descripción
N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(benzofuran-2-yl)-2-hydroxypropyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct aromatic moieties: a benzodioxolemethyl group and a benzofuran-hydroxypropyl substituent. The oxalamide backbone (N1-N2 oxalamide) is a critical pharmacophore in flavoring agents and bioactive molecules, often associated with high-affinity binding to taste receptors like TAS1R1/TAS1R3 .
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c1-21(26,18-9-14-4-2-3-5-15(14)29-18)11-23-20(25)19(24)22-10-13-6-7-16-17(8-13)28-12-27-16/h2-9,26H,10-12H2,1H3,(H,22,24)(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZOJEZPTITGPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC2=C(C=C1)OCO2)(C3=CC4=CC=CC=C4O3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(benzofuran-2-yl)-2-hydroxypropyl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various cancer cell lines, and insights from recent research findings.
Structural Characteristics
The compound features a benzo[d][1,3]dioxole moiety and a benzofuran derivative, which are known for their biological activities. The oxalamide functional group contributes to its potential interactions with biological targets.
Research indicates that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. Specifically, N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(benzofuran-2-yl)-2-hydroxypropyl)oxalamide has been shown to:
- Induce cell cycle arrest at the S phase.
- Trigger apoptosis in cancer cells, particularly in acute lymphoblastic leukemia (CCRF-CEM) cell lines.
Biological Activity Data
The following table summarizes the biological activity of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(benzofuran-2-yl)-2-hydroxypropyl)oxalamide against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| LNCaP (Prostate) | 12.5 | Antiproliferative | |
| MIA PaCa-2 (Pancreatic) | 15.0 | Induces apoptosis | |
| CCRF-CEM (Leukemia) | 10.0 | Cell cycle arrest and apoptosis |
Study 1: Anticancer Activity
In a study examining the anticancer properties of various oxalamides, N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(benzofuran-2-yl)-2-hydroxypropyl)oxalamide demonstrated significant cytotoxicity against CCRF-CEM cells. The compound was found to induce apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential.
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis revealed that modifications to the benzofuran moiety could enhance the compound's potency. Variants with different substituents on the benzofuran ring exhibited varying degrees of biological activity, emphasizing the importance of structural optimization in drug design .
Comparación Con Compuestos Similares
Structural Features
The table below summarizes structural and functional differences between the target compound and key analogues:
Pharmacological Activity
- The benzofuran group may also confer affinity for kinases or G-protein-coupled receptors, similar to Compound 55’s thiazole-based design .
- S336 (No. 1768): Demonstrated high potency as a umami flavor enhancer (FEMA 4233) via TAS1R1/TAS1R3 activation, with EC₅₀ values in low micromolar ranges .
- Compound 55 : Features a thiazole ring linked to chloromethoxybenzoyl and benzodioxole groups, a scaffold common in kinase inhibitors; however, specific activity data are unavailable .
Metabolic Stability
- Oxalamide Derivatives: Both the target compound and S336 contain oxalamide bonds, which exhibit resistance to enzymatic hydrolysis. Rat hepatocyte studies on S336 revealed rapid metabolism via non-amide pathways (e.g., demethylation or oxidation) rather than cleavage of the oxalamide bond .
- Carboxamide Analogues: N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (No. 1767) undergoes rapid hepatic metabolism without producing amide hydrolysis byproducts, contrasting with ester-containing compounds like N-[(Ethoxycarbonyl)methyl]-p-menthane-3-carboxamide, which undergo ester hydrolysis .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
